5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
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Overview
Description
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethylsulfonyl group and a p-tolyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole typically involves the reaction of p-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazine, which then cyclizes to form the thiadiazole ring. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the p-tolyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Amines
Substitution Products: Halogenated derivatives
Scientific Research Applications
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
Uniqueness
5-(Ethylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is unique due to the specific positioning of the ethylsulfonyl and p-tolyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H12N2O2S2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-methylphenyl)thiadiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
SLDVHIUXNXLKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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